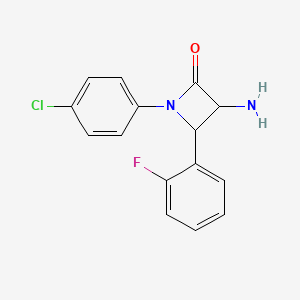![molecular formula C18H21N3O B15062924 2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane CAS No. 646056-54-4](/img/structure/B15062924.png)
2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of both pyridine and phenoxy groups in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of di(aryl(hetaryl)methyl) malonic acids, promoted by P2O5, to form the spirocyclic core . The reaction conditions often require careful optimization to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are crucial to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
3-(1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-6-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione: Exhibits significant biological activity against various microorganisms.
3-Arylsuccinimides: Recognized for their antifungal and anticancer properties.
Uniqueness
2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[44]nonane stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
646056-54-4 |
|---|---|
Formule moléculaire |
C18H21N3O |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-(5-phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C18H21N3O/c1-2-4-16(5-3-1)22-17-10-15(11-20-12-17)21-9-7-18(14-21)6-8-19-13-18/h1-5,10-12,19H,6-9,13-14H2 |
Clé InChI |
RUBIFXSCTMTDCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CCN(C2)C3=CC(=CN=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


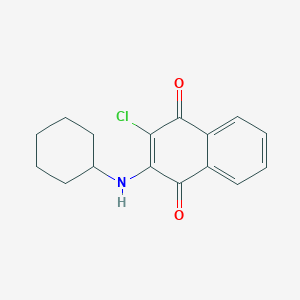
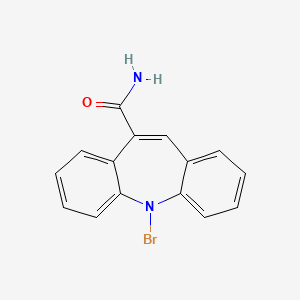
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15062859.png)
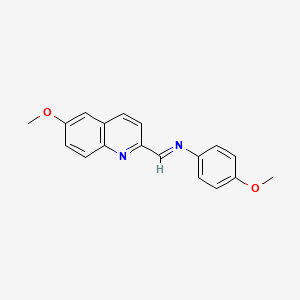
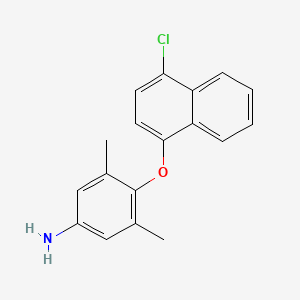
![2-Hydrazinyl-4-(2-methyl-6-nitroimidazo[1,2-a]pyridin-3-yl)thiazole](/img/structure/B15062896.png)
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15062904.png)
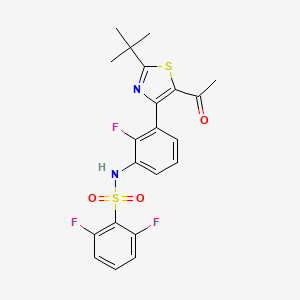
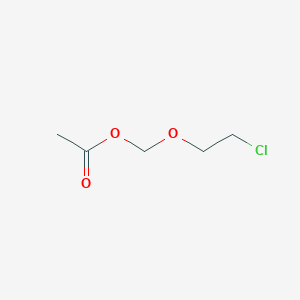
![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)
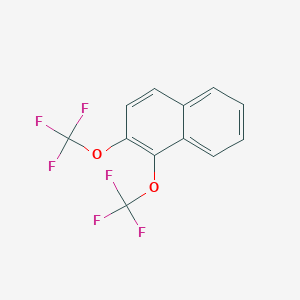
![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)

